N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

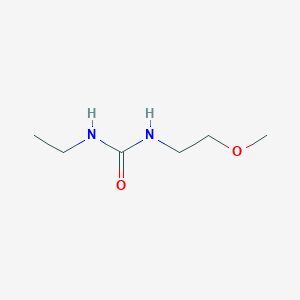

N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide est un composé synthétique souvent utilisé dans la synthèse peptidique et la recherche biochimique. Il est caractérisé par la présence de deux groupes protecteurs carbobenzyloxy (Cbz) liés au résidu lysine, ce qui contribue à stabiliser la molécule lors de diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide implique généralement la protection des groupes amino de la lysine par des groupes carbobenzyloxy, suivie du couplage de la lysine protégée avec la glycinamide. Les conditions réactionnelles impliquent souvent l'utilisation d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accueillir des quantités plus importantes. Ces méthodes impliquent souvent des synthétiseurs peptidiques automatisés et des techniques de purification à haut débit pour garantir la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de réactions

N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes carbobenzyloxy peuvent être éliminés en milieu acide ou basique pour donner la forme amine libre de la lysine.

Réactions de couplage : Il peut participer à des réactions de couplage peptidique pour former des chaînes peptidiques plus longues.

Déprotection : Les groupes carbobenzyloxy peuvent être sélectivement éliminés par hydrogénation ou d'autres méthodes de déprotection.

Réactifs et conditions courants

Hydrogénation : Le palladium sur charbon (Pd/C) est couramment utilisé pour l'hydrogénation des groupes carbobenzyloxy.

Conditions acides : L'acide trifluoroacétique (TFA) est souvent utilisé pour l'élimination des groupes protecteurs.

Agents de couplage : La DCC et la NHS sont fréquemment utilisées dans les réactions de couplage peptidique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés de lysine déprotégés et des chaînes peptidiques allongées, selon les conditions réactionnelles et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans la synthèse de peptides et de protéines complexes.

Biologie : Il sert de bloc de construction pour l'étude des interactions protéines-protéines et des mécanismes enzymatiques.

Médecine : Il est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie : Il est employé dans la production de peptides synthétiques pour diverses applications industrielles

Mécanisme d'action

Le mécanisme d'action de this compound implique principalement son rôle de dérivé d'acide aminé protégé dans la synthèse peptidique. Les groupes carbobenzyloxy protègent les groupes amino de la lysine pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Lors de la déprotection, les groupes amine libres peuvent participer à d'autres réactions de couplage pour former des liaisons peptidiques .

Applications De Recherche Scientifique

N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: It serves as a building block for the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for various industrial applications

Mécanisme D'action

The mechanism of action of N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide primarily involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy groups protect the amino groups of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further coupling reactions to form peptide bonds .

Comparaison Avec Des Composés Similaires

Composés similaires

N,N'-Bis(carbobenzyloxy)-L-lysyl-L-isoleucine : Structure similaire mais contient de l'isoleucine au lieu de la glycine.

N,N'-Bis(carbobenzyloxy)-L-lysyl-L-sérine : Contient de la sérine au lieu de la glycine.

N,N'-Bis(carbobenzyloxy)-L-lysyl-L-tyrosinamide : Contient de la tyrosine au lieu de la glycine.

Unicité

N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide est unique en raison de sa combinaison spécifique de résidus lysine et glycine, ce qui le rend particulièrement utile dans la synthèse de peptides qui nécessitent ces acides aminés spécifiques. Sa double protection carbobenzyloxy lui confère également une stabilité pendant diverses réactions chimiques, ce qui en fait un outil précieux dans la synthèse peptidique .

Propriétés

Numéro CAS |

157999-77-4 |

|---|---|

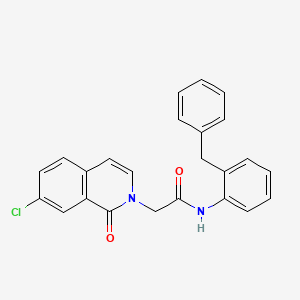

Formule moléculaire |

C24H30N4O6 |

Poids moléculaire |

470.5 g/mol |

Nom IUPAC |

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C24H30N4O6/c25-21(29)15-27-22(30)20(28-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-26-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H2,25,29)(H,26,31)(H,27,30)(H,28,32) |

Clé InChI |

GLYDXQWFLWDSOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)

![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)